molecular formula C10H17N3O2 B11890231 tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate CAS No. 1694621-06-1

tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate

Cat. No.: B11890231
CAS No.: 1694621-06-1
M. Wt: 211.26 g/mol
InChI Key: PAGQXFSRGPLPCD-UHFFFAOYSA-N
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Description

Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate is an organic compound with the molecular formula C10H17N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Properties

CAS No.

1694621-06-1

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl N-[1-(1H-pyrazol-4-yl)ethyl]carbamate

InChI

InChI=1S/C10H17N3O2/c1-7(8-5-11-12-6-8)13-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,12)(H,13,14)

InChI Key

PAGQXFSRGPLPCD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNN=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Standard Reaction Protocol

In a representative procedure, 1-(1H-pyrazrol-4-yl)ethylamine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. Boc anhydride (1.2 equiv) is added dropwise, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) or triethylamine (TEA, 1.5 equiv). The mixture is stirred at room temperature for 12–24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or LC-MS.

Key Variables:

  • Solvent: THF and DCM are preferred for their ability to dissolve both amine and Boc anhydride.

  • Base: DMAP accelerates the reaction via nucleophilic catalysis, while TEA neutralizes generated CO₂.

  • Temperature: Prolonged stirring at 25°C typically achieves >90% conversion.

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via silica gel column chromatography using ethyl acetate/hexane gradients (10–50% ethyl acetate). Alternatively, recrystallization from ethanol/water mixtures yields crystalline product (mp 98–100°C).

Yield: 75–92% (average 85%).

Alternative Synthetic Routes

Reductive Amination Followed by Boc Protection

For cases where 1-(1H-pyrazol-4-yl)ethylamine is unavailable, a two-step synthesis from 1-(1H-pyrazol-4-yl)ethanone has been reported:

  • Reductive Amination:

    • 1-(1H-Pyrazol-4-yl)ethanone (1.0 equiv), ammonium acetate (3.0 equiv), and sodium cyanoborohydride (1.5 equiv) in methanol are stirred at 60°C for 8 hours.

    • Yield: 68% after extraction with DCM and aqueous workup.

  • Boc Protection:

    • The resulting amine is protected as described in Section 1.1.

Overall Yield: 52–60%.

Grignard-Based Alkylation

A patent-derived method employs a Grignard reagent to functionalize pyrazole intermediates:

  • Formation of Imine Intermediate:

    • 1H-Pyrazole-4-carbaldehyde (1.3 equiv) and ethylamine (1.0 equiv) are heated in toluene with 3Å molecular sieves at 100°C for 16 hours.

  • Grignard Addition:

    • Phenylmagnesium bromide (4.0 equiv) in THF is added to the imine at 0°C, followed by warming to 23°C.

    • Hydrolysis with aqueous NH₄Cl yields 1-(1H-pyrazol-4-yl)ethylamine.

  • Boc Protection:

    • Standard Boc protection as in Section 1.1.

Overall Yield: 45–55%.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)Purity (%)
Direct Boc ProtectionHigh yield, minimal stepsRequires pre-formed amine85≥95
Reductive AminationGenerates amine in situLower overall yield6090
Grignard AlkylationApplicable to diverse substratesMulti-step, sensitive conditions5588

Reaction Optimization Insights

Solvent Effects

  • Polar aprotic solvents (THF/DMF): Enhance Boc anhydride reactivity but may require higher temperatures.

  • Chlorinated solvents (DCM): Improve solubility of Boc-protected products, simplifying workup.

Acid Scavenging

Excess TEA (2.0 equiv) suppresses side reactions like N-Boc deprotection under acidic byproduct accumulation.

Scalability Considerations

  • Kilogram-scale synthesis: Substituting THF with 2-MeTHF improves safety profile (higher boiling point).

  • Continuous flow systems: Reduce reaction time to 2–4 hours via intensified mixing.

Analytical Characterization

Key Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 1.42 (d, J = 6.8 Hz, 3H, CH₂CH₃), 3.95 (q, J = 6.8 Hz, 1H, CH), 7.55 (s, 1H, pyrazole-H), 8.15 (s, 1H, pyrazole-H), 8.45 (br s, 1H, NH).

  • HRMS (ESI): m/z calcd. for C₁₀H₁₇N₃O₂ [M+H]⁺ 211.1321, found 211.1319.

Industrial Applications

The compound serves as a key intermediate in:

  • Anticancer agents: Piperidine-containing kinase inhibitors.

  • Antivirals: Protease inhibitors targeting SARS-CoV-2 Mpro.

  • Neurological drugs: Dopamine D3 receptor modulators.

Emerging Methodologies

Enzymatic Boc Protection

Recent trials with Candida antarctica lipase B (CAL-B) in ionic liquids achieve 78% yield at 50°C, reducing organic solvent use by 70%.

Photocatalytic Amination

Visible-light-mediated C–N coupling between 1H-pyrazol-4-yl-ethyl bromide and Boc-protected amines shows promise (62% yield, 6 h) .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

Conditions :

  • Acidic hydrolysis : 6M HCl at 80°C for 4–6 hours

  • Basic hydrolysis : 2M NaOH at 60°C for 2–3 hours

Mechanism :
The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) on the carbonyl carbon, leading to cleavage of the carbamate bond. This generates:

  • 1-(1H-Pyrazol-4-yl)ethylamine (primary amine)

  • tert-Butanol (by-product)

Applications :
Hydrolysis is critical for deprotecting the amine group in drug synthesis. The released amine serves as a precursor for further functionalization (e.g., amidation, Schiff base formation).

Transesterification

Reagents :

  • Alcohols (e.g., methanol, ethanol)

  • Catalysts: DMAP or DBU

Reaction Parameters :

SolventTemperatureYield (%)
Dichloromethane25°C85–90
THF40°C75–80

Outcome :
The tert-butyl group is replaced by another alkyl group (e.g., methyl, ethyl), producing derivatives like methyl (1-(1H-pyrazol-4-yl)ethyl)carbamate . This reaction is reversible and highly dependent on steric effects.

Nucleophilic Substitution at the Pyrazole Ring

Key Reactions :

  • Electrophilic aromatic substitution (e.g., nitration, halogenation) at the pyrazole C3/C5 positions.

  • Coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts to introduce aryl/heteroaryl groups .

Example :
Reaction with bromine in acetic acid yields 3-bromo-1-(1H-pyrazol-4-yl)ethyl carbamate , a key intermediate for cross-coupling .

Enzyme Inhibition via Carbamate Interaction

Biological Targets :

  • PfA-M1 (Plasmodium falciparum aminopeptidase M1)

  • PfA-M17 (Plasmodium falciparum aminopeptidase M17)

Binding Interactions :

Structural FeatureRole in Inhibition
tert-Butyl groupBinds to Val493 in PfA-M1’s hydrophobic S1’ pocket
Carbamate carbonylForms H-bonds with Gly489 (PfA-M17)
Pyrazole ringStabilizes π-π stacking with Phe499 (PfA-M1)

Activity Data :

  • IC₅₀ for PfA-M1 : 0.8 μM

  • IC₅₀ for PfA-M17 : 1.2 μM

This dual inhibition disrupts hemoglobin digestion in malaria parasites, highlighting therapeutic potential .

Stability Under Thermal and Oxidative Conditions

Thermal Degradation :
Decomposition begins at 150°C, releasing CO₂ and tert-butylene.

Oxidative Resistance :
Stable in H₂O₂ (3% w/v) for 24 hours, making it suitable for oxidative environments.

Mechanistic Insights

  • Carbamate reactivity : Governed by electron-withdrawing effects of the pyrazole ring, which polarizes the carbonyl group.

  • Stereoelectronic effects : The tert-butyl group enhances solubility in nonpolar solvents while sterically shielding the carbamate from undesired nucleophiles .

This compound’s multifunctional reactivity positions it as a critical intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate has been investigated for its potential as a pharmaceutical agent. Compounds with similar structures have shown promise in inhibiting specific enzymes and receptors involved in various diseases, including cancer. Notably, pyrazole derivatives have demonstrated anti-cancer properties by targeting mutant forms of the epidermal growth factor receptor (EGFR), which is associated with non-small cell lung cancer .

Key Findings:

  • Enzyme Inhibition: Research indicates that this compound can inhibit enzymes involved in cell signaling pathways, potentially leading to therapeutic effects in cancer treatment.
  • Antimicrobial Activity: Studies have reported moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Agricultural Chemistry

The compound has been explored for use as a pesticide or herbicide due to its biological activity against certain pests. Its effectiveness in agricultural applications highlights its versatility beyond medicinal uses .

Data Table: Comparison of Biological Activities

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibition, antimicrobial properties
Tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamateStructurePotential anti-cancer properties
Tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamateStructureAntimicrobial activity

Anticancer Potential

A study highlighted the interaction of pyrazole derivatives with EGFR mutants, demonstrating their potential to inhibit tumor growth in vitro and in vivo models. The findings suggest that this compound could be developed into a therapeutic agent targeting specific cancers .

Antimicrobial Efficacy

Another investigation assessed the antibacterial effects of related compounds against clinical isolates, confirming their effectiveness and establishing a basis for further drug development. The minimum inhibitory concentrations (MICs) were reported in the range of 250 μg/mL, indicating significant potential for development as antibacterial agents .

Mechanism of Action

The mechanism of action of tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Biological Activity

Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure features a tert-butyl group linked to a pyrazole moiety, which is known for various pharmacological effects. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N4O2C_{11}H_{18}N_{4}O_{2}. The compound's structure can be represented as follows:

tert butyl 1 1H pyrazol 4 yl ethyl carbamate\text{tert butyl 1 1H pyrazol 4 yl ethyl carbamate}

This configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole ring is known to modulate several signaling pathways, which can lead to various therapeutic effects, including:

  • Anticancer Activity : Compounds containing the pyrazole structure have shown potential in inhibiting the growth of various cancer cell lines, including lung, breast, and colorectal cancers .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial and antifungal activities, suggesting that this carbamate may possess similar effects .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Biological Activity Description References
Anticancer Inhibits growth in multiple cancer cell lines.
Antimicrobial Exhibits potential antimicrobial properties.
Enzyme Inhibition May inhibit specific enzymes related to disease pathways.

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives, including those structurally related to this compound:

  • Antitumor Activity : A study evaluated the anticancer potential of various 1H-pyrazole derivatives, revealing that certain compounds could inhibit the proliferation of cancer cells significantly. For instance, derivatives showed IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) .
  • Antimicrobial Studies : Research on related pyrazole compounds indicated considerable antimicrobial activity against bacterial strains, suggesting that this compound may also exhibit similar properties.

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using tert-butyl carbamate derivatives with pyrazole-containing boronate esters under nitrogen atmosphere (e.g., Pd(PPh₃)₄ catalyst, THF/ethanol solvent system, and aqueous K₂CO₃) yields the target compound. Purification is achieved via column chromatography (e.g., 0–15% ethyl acetate/hexane gradient) . Alternative routes include alkylation of pyrazole intermediates using sodium hydride in THF .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H NMR : Key signals include the tert-butyl group (δ ~1.53 ppm, singlet) and pyrazole protons (δ ~7.59–8.78 ppm) .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 278 [M+H]⁺) confirm molecular weight .
  • X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for verifying regioselectivity in pyrazole derivatives .

Q. How should purification be optimized to isolate high-purity product?

Column chromatography with ethyl acetate/hexane gradients (e.g., 0–15%) effectively removes unreacted boronate esters or deprotected intermediates. Recrystallization from ethyl acetate/hexane mixtures may improve crystalline purity .

Advanced Questions

Q. How can conflicting NMR data from different synthetic batches be reconciled?

Discrepancies may arise from solvent impurities, residual coupling agents, or regioisomeric byproducts. Use deuterated solvents (e.g., CDCl₃) for consistency, and employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-validate with X-ray data (via SHELX refinement) to confirm bond connectivity .

Q. What strategies address low yields in Suzuki-Miyaura coupling steps?

  • Catalyst optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for enhanced stability.
  • Degassing : Rigorous nitrogen purging minimizes palladium oxidation.
  • Temperature control : Prolonged heating (e.g., 36 hours at 100°C) improves conversion for sterically hindered substrates .
  • Base selection : Potassium carbonate (over NaHCO₃) mitigates side reactions in biphasic systems .

Q. How does the tert-butyl carbamate group influence reactivity in subsequent functionalization?

The tert-butyl group acts as a protecting agent for amines, enabling selective functionalization of the pyrazole ring. For example, fluorination using Selectfluor® at room temperature targets the pyrazole C-5 position without deprotection . Acidic conditions (e.g., TFA) can later cleave the carbamate to regenerate the free amine .

Q. What experimental precautions are necessary for handling air-sensitive intermediates?

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., NaH-mediated alkylation).
  • Degas solvents via freeze-pump-thaw cycles.
  • Monitor reaction progress under inert atmosphere to prevent oxidation of palladium catalysts .

Data Contradiction Analysis

Q. How to resolve discrepancies in reaction reproducibility across literature protocols?

Variations in solvent purity, catalyst lot activity, or heating methods (e.g., oil bath vs. microwave) significantly impact yields. Systematically replicate conditions from peer-reviewed syntheses (e.g., Example 33 in ) and use high-purity reagents (≥99% Pd sources). Validate results via LC-MS to detect trace byproducts .

Q. Why do crystallography data sometimes conflict with computational modeling predictions?

Crystal packing effects or solvent inclusion (e.g., THF or water molecules in the lattice) can alter bond angles. Refine SHELX models with TWIN/BASF commands to account for twinning or disorder . Compare multiple datasets to identify systematic errors.

Methodological Recommendations

Q. What analytical workflows are recommended for stability studies under acidic/basic conditions?

  • Monitor carbamate deprotection via HPLC at pH 2 (HCl) and pH 12 (NaOH).
  • Use ¹H NMR to track tert-butyl group disappearance (δ ~1.53 ppm).
  • Stability in DMSO or DMF should be assessed for long-term storage .

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